1-(Cyclobutylmethyl)-4-prop-2-enylpyrazine-2,3-dione
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Overview
Description
1-(Cyclobutylmethyl)-4-prop-2-enylpyrazine-2,3-dione is an organic compound characterized by a cyclobutylmethyl group attached to a pyrazine ring with prop-2-enyl substituents
Preparation Methods
The synthesis of 1-(Cyclobutylmethyl)-4-prop-2-enylpyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .
Chemical Reactions Analysis
1-(Cyclobutylmethyl)-4-prop-2-enylpyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring are replaced by other groups under specific conditions.
Ring-Opening Reactions: The cyclobutylmethyl group can undergo ring-opening reactions, especially under the influence of radical initiators.
Scientific Research Applications
1-(Cyclobutylmethyl)-4-prop-2-enylpyrazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)-4-prop-2-enylpyrazine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications .
Comparison with Similar Compounds
1-(Cyclobutylmethyl)-4-prop-2-enylpyrazine-2,3-dione can be compared with other similar compounds, such as:
Cyclobutylmethyl derivatives: These compounds share the cyclobutylmethyl group but differ in their other substituents, leading to variations in their chemical and biological properties.
Pyrazine derivatives: Compounds with different substituents on the pyrazine ring can exhibit different reactivity and applications.
Prop-2-enyl derivatives: These compounds have the prop-2-enyl group but may differ in their core structures, affecting their overall properties .
Properties
IUPAC Name |
1-(cyclobutylmethyl)-4-prop-2-enylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-6-13-7-8-14(12(16)11(13)15)9-10-4-3-5-10/h2,7-8,10H,1,3-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUBICQOPZYYJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CN(C(=O)C1=O)CC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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